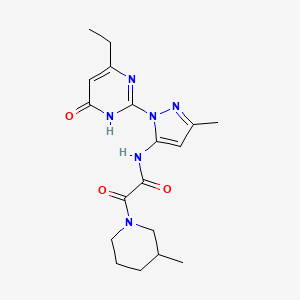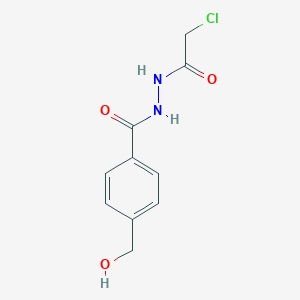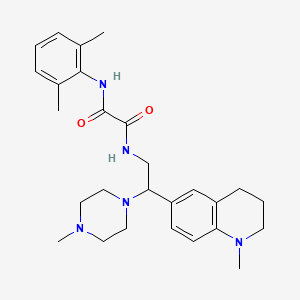
N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" is a complex molecule that may be related to the class of compounds described in the provided papers. These compounds are of interest due to their potential pharmacological activities, particularly as anticancer agents. The papers describe the synthesis and analysis of related compounds, which can provide insights into the properties and activities of the compound .
Synthesis Analysis
The first paper discusses the one-pot three-component synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which are evaluated for their antitumor activities against various cancer cell lines . Although the compound of interest is not an α-aminophosphonate, the one-pot synthesis approach could potentially be adapted for its synthesis, considering the presence of a quinoline structure in both molecules.
Molecular Structure Analysis
The second paper provides details on the crystal structure of a compound with a 4-oxo-1,4-dihydroquinolin-3-yl moiety . This is relevant as the compound of interest also contains a quinoline derivative. The crystal structure analysis by X-ray diffraction in the second paper could be a useful reference for determining the molecular structure of the compound of interest, as it may exhibit similar crystalline properties and intermolecular interactions.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of the specific compound . However, the synthesis and structural analysis of related compounds suggest that the compound may undergo similar reactions, such as the formation of intermolecular hydrogen bonds, as observed in the second paper . Additionally, the pharmacological activity of piperazine derivatives, as mentioned in the third paper, could be influenced by the substitution pattern on the nitrogen atoms , which might also be applicable to the compound of interest.
Physical and Chemical Properties Analysis
The physical properties such as crystallinity and the chemical properties like potential intermolecular hydrogen bonding can be inferred from the second paper . The chemical properties, particularly the pharmacological activity, can be partially extrapolated from the first and third papers, which discuss the antitumor activities of related compounds and the influence of substituents on pharmacological activity .
Wissenschaftliche Forschungsanwendungen
ABCB1 Inhibitors and Anticancer Activity
Compounds with methoxyphenylethylphenoxy moiety and structural elements like methylpiperazine have been investigated for their role in inhibiting ABCB1, a protein associated with drug resistance in cancer cells. These studies highlight the potential of such compounds in enhancing the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells, thereby increasing drug sensitivity (Colabufo et al., 2008). Additionally, derivatives of tetrahydroisoquinoline, similar in structural motifs to the compound , have shown potent topoisomerase I-targeting activity, indicating their potential as novel anticancer agents with cytotoxic properties (Ruchelman et al., 2004).
Novel Anticancer Agents
Research into α-aminophosphonate derivatives containing a 2-oxoquinoline structure, analogous to the queried compound, has demonstrated moderate to high levels of antitumor activities against various cancer cell lines. These findings suggest a promising avenue for the development of new anticancer therapies (Fang et al., 2016).
Isoquinoline Derivatives as Antimicrobial Agents
Further extending the potential applications, isoquinoline derivatives have been explored for their antimicrobial properties. Compounds structurally related to the query have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens, showcasing their utility as potential antimicrobial agents (Desai et al., 2007).
Eigenschaften
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O2/c1-19-7-5-8-20(2)25(19)29-27(34)26(33)28-18-24(32-15-13-30(3)14-16-32)22-10-11-23-21(17-22)9-6-12-31(23)4/h5,7-8,10-11,17,24H,6,9,12-16,18H2,1-4H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZRUWWHKDSJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dichloro-5-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2520987.png)
![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2520989.png)
![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)
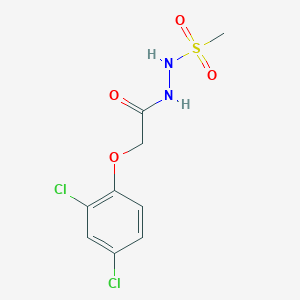
![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)
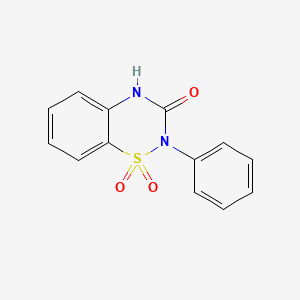
![N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520996.png)
![4-(4-Benzylpiperidin-1-yl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2521000.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide](/img/structure/B2521001.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B2521003.png)
![tert-butyl 3-cyano-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2521004.png)

